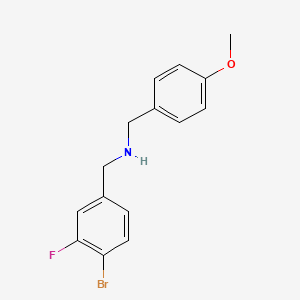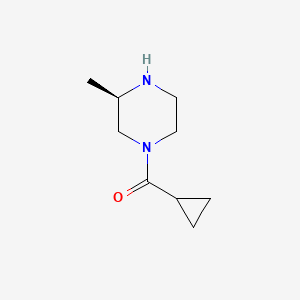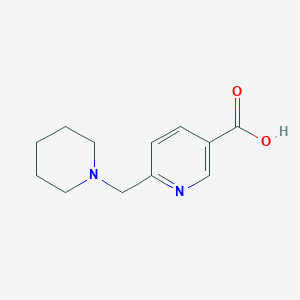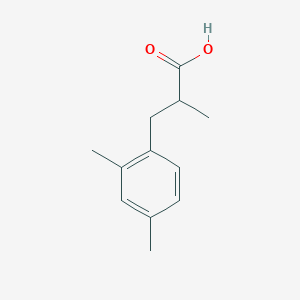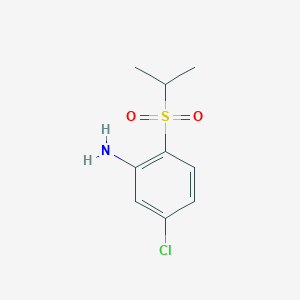
5-Chloro-2-(propane-2-sulfonyl)aniline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(propane-2-sulfonyl)aniline consists of 34 atoms: 16 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, 2 Sulfur atoms, and 1 Chlorine atom .Physical And Chemical Properties Analysis
5-Chloro-2-(propane-2-sulfonyl)aniline has a molecular weight of 201.72 . It is a liquid at room temperature .Applications De Recherche Scientifique
Nanocomposite Synthesis and Characterization
Research has shown that compounds similar to 5-Chloro-2-(propane-2-sulfonyl)aniline, such as Poly(N-propane sulfonic acid aniline) (PSPAN), can be intercalated into the lamellas of V2O5 xerogel. This creates PSPAN/V2O5 nanocomposites characterized by increased electrical conductivity, which could be useful in various applications including electronics (Zhao et al., 2007). Similar research also developed nanocomposites of V2O5 and PSPAN, showing potential for use in Li secondary battery cathodes due to their unique properties (Huguenin et al., 2000).
Polymerization Studies
Studies have explored the polymerization of aniline sulfonic acid derivatives, including 3-aniline-1-propane sulfonic acid, into the interlamellar space of layered double hydroxides. This research is significant for understanding the interactions and potential applications in materials science (Moujahid et al., 2005).
Organic Synthesis and Chemical Reactions
There's considerable interest in the synthesis and reactions of compounds containing sulfonyl groups. For example, the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones from anilines, involving the insertion of sulfur dioxide, demonstrates the diverse reactivity of sulfonyl-containing compounds (Liu et al., 2017). Similarly, the study of 2,6-Bis(arylsulfonyl)anilines revealed their potential as fluorescent scaffolds in material sciences due to their intramolecular hydrogen bonds (Beppu et al., 2014).
Electrochemical Studies
In electrochemistry, studies have been conducted on the C-H bond sulfonylation of anilines under metal-free conditions, highlighting the importance of sulfonyl groups in creating new compounds with potential applications in this field (Zhou et al., 2018).
Membrane Technology
The modification of polysulfone with 1,3-propane sultone and subsequent incorporation into hybrid membranes for anion-exchange membrane fuel cells has been researched. This indicates potential applications in energy and environmental technology (Yi et al., 2015).
Safety And Hazards
The safety information for 5-Chloro-2-(propane-2-sulfonyl)aniline indicates that it is dangerous. The hazard statements include H302, H312, H315, H318, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
5-chloro-2-propan-2-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-6(2)14(12,13)9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVKIBRQAGUGEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(C=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(propane-2-sulfonyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




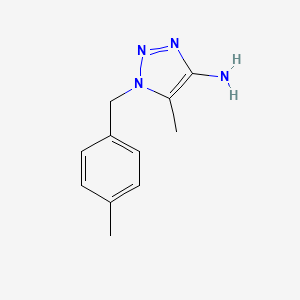
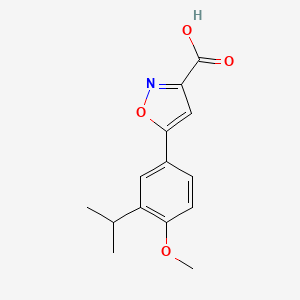
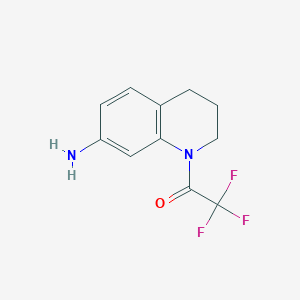
![N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B1405909.png)

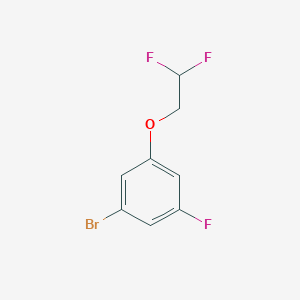

![tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B1405917.png)
